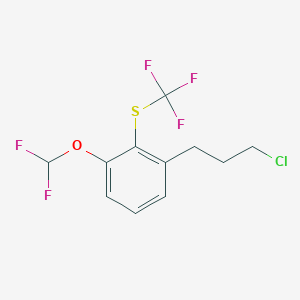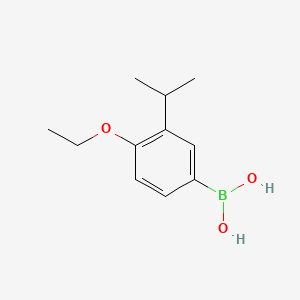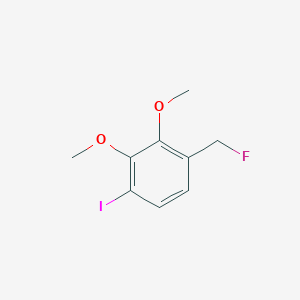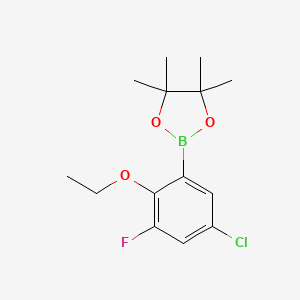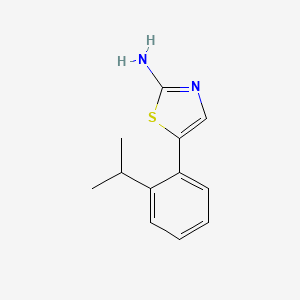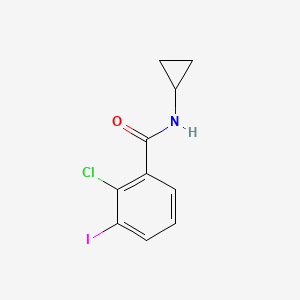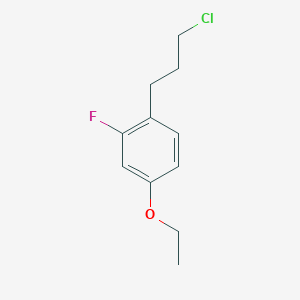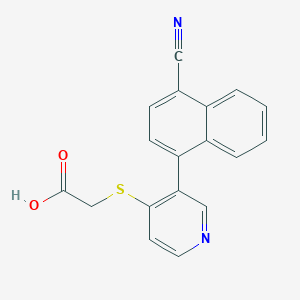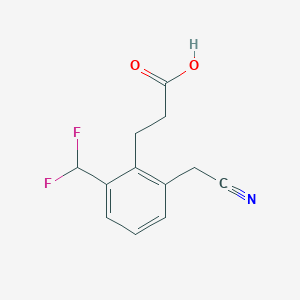
1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, difluoromethyl group, and a mercapto group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the difluoromethyl and mercapto groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-(difluoromethyl)-5-hydroxyphenyl)propan-2-one
- 1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack this functional group or have different substituents.
Eigenschaften
Molekularformel |
C10H9ClF2OS |
|---|---|
Molekulargewicht |
250.69 g/mol |
IUPAC-Name |
1-chloro-1-[3-(difluoromethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)6-2-7(10(12)13)4-8(15)3-6/h2-4,9-10,15H,1H3 |
InChI-Schlüssel |
ABJMOCGFSSCAIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC(=C1)S)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)

